![molecular formula C12H28NO3PS B594842 S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate CAS No. 219662-56-3](/img/structure/B594842.png)
S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate
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Overview
Description
“S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate” is a chemical compound with the molecular formula C12H28NO3PS and a molecular weight of 297.39 . It is also known by other names such as DIPR-Amiton .
Synthesis Analysis
The synthesis of phosphorothioates like “S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate” can be achieved through reactions of O,O’-dialkyl thiophosphoric acids with alkyl halides, in the presence of a base . This provides a direct synthetic route to phosphorothioates via O,O’-dialkyl thiophosphate anion formation . A simple, efficient, and general method has been developed for the synthesis of phosphorothioates through a one-pot reaction of alkyl halides with the mixture of diethyl phosphite in the presence of triethylamine/sulfur/and acidic alumina under solvent-free conditions using microwave irradiation .Molecular Structure Analysis
The molecular structure of “S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate” consists of 12 carbon atoms, 28 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, 1 phosphorus atom, and 1 sulfur atom . The exact structure can be found in the MOL file: 219662-56-3.mol .Chemical Reactions Analysis
Organothiophosphates, such as “S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate”, are susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .Physical And Chemical Properties Analysis
“S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate” has a predicted boiling point of 338.6±44.0 °C and a predicted density of 1.041±0.06 g/cm3 . Its pKa is predicted to be 9.58±0.28 .Scientific Research Applications
Chemical Warfare Agent
DIPR-Amiton is an organophosphonate chemical warfare agent that acts as an acetylcholinesterase inhibitor at motor neuron junctions . By preventing the degradation of the neurotransmitter acetylcholine, DIPR-Amiton exposure leads to continual activation of acetylcholine receptors, causing muscle paralysis and eventual death via asphyxiation .
Detection and Sensing
The creation of proteins that use biological recognition to fulfill the requirements of specific, sensitive, real-time detection methods for this neurotoxin has been reported . A pair of VX-binding proteins were designed using a super-charged scaffold that couples a large-scale phase change from unstructured to folded upon ligand binding .
Analytical Verification
The incoming entering of Chemical Weapons Convention (CWC) into the force generates the need for an efficient system of its analytical verification . The high toxicity of DIPR-Amiton necessitates that researchers either use less toxic analogs, such as the organophosphate insecticides parathion and demeton-S or other simulant molecules .
Decomposition Study
A study was conducted to investigate the decomposition products of a 5-year-old DIPR-Amiton sample, stored in a glass container . A variety of age decomposition products including O-alkyl and N,N-diisopropylamino- substituted thiophosphonic esters and acids as well as phosphonic anhydrides were identified .
Hydrolysis Product Reaction
One of the acidic hydrolysis products of DIPR-Amiton, the toxic S - 2 - (diisopropylamino)ethyl methylphosphonothioic acid (EA 2192) reacts with CAB instantaneously .
Nanocarrier Applications
Nanocarriers based on 2-(diisopropylamino)ethyl methacrylate (DPAEMA) are promising candidates for siRNA transfection applications due to their lower cytotoxicity in comparison to nanogels formulated with the 2-diethylamino ethyl methacrylate (DEAEMA) as the primary cationic monomer .
Safety and Hazards
properties
IUPAC Name |
N-(2-diethoxyphosphorylsulfanylethyl)-N-propan-2-ylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28NO3PS/c1-7-15-17(14,16-8-2)18-10-9-13(11(3)4)12(5)6/h11-12H,7-10H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUBECNGNBBISQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCCN(C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28NO3PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate |
Q & A
Q1: What is the significance of studying the oxidation of S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate using fungal laccase?
A1: While the provided abstract doesn't specifically mention S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate, it focuses on using fungal laccase for oxidizing phosphorothiolates. [] This is significant because phosphorothiolates, a class of organophosphorus compounds, often act as pesticides and chemical warfare agents. Understanding their enzymatic oxidation can be crucial for:
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